molecular formula C18H16ClFN2 B3069895 (2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-fluoro-benzyl)-amine CAS No. 1000348-02-6

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-fluoro-benzyl)-amine

Cat. No. B3069895
CAS RN: 1000348-02-6
M. Wt: 314.8 g/mol
InChI Key: KUROUSXHIHJMPT-UHFFFAOYSA-N
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Description

2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-fluoro-benzyl)-amine (abbreviated as CMBF) is an organic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmaceuticals. CMBF is used as a reagent in the synthesis of various compounds, as an inhibitor of enzymes, and as a drug target. CMBF is also a versatile building block for the synthesis of various compounds, including pharmaceuticals.

Scientific Research Applications

Synthesis and Anticancer Evaluation

A series of 4-aminoquinoline derivatives were synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. Among them, certain compounds demonstrated potent anticancer activities, suggesting the role of 4-aminoquinoline as a prototype molecule for developing new anticancer agents (Zhang et al., 2007).

Development of Urea Derivatives

New urea derivatives of 1,2,4-triazolo[4,3-a]-quinoline were synthesized, meeting structural requirements essential for anticancer activity. These compounds were screened in vitro against human neuroblastoma and colon carcinoma cell lines, displaying significant to moderate cytotoxicity (Reddy et al., 2015).

Microwave-Assisted Synthesis

Microwave irradiation was used to synthesize amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, which demonstrated significant anticancer activity against various carcinoma cell lines. This method offered advantages in terms of reaction time and yield, indicating a promising lead for designing potent anticancer agents (Bhatt et al., 2015).

Quinoline-Imine Complexes

New platinum(II) and palladium(II) complexes containing quinoline-imine ligands were synthesized, which could potentially be explored for their biological applications, including anticancer activities (Bortoluzzi et al., 2011).

Sensitization of Tumor Cells

A study focused on evaluating the enhancement of chloroquine analogs in combination with Akt inhibitors on breast cancer cell lines. Certain analogs, including a chloroquine derivative, markedly sensitized cancer cell killing, suggesting a cancer-specific therapeutic approach (Hu et al., 2009).

Antibacterial Applications

Apart from anticancer activities, novel quinoline derivatives were also evaluated for their antibacterial properties, showing excellent activity against both gram-negative and gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (Matsuoka et al., 1999).

properties

IUPAC Name

N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-(4-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2/c1-12-3-2-4-14-9-15(18(19)22-17(12)14)11-21-10-13-5-7-16(20)8-6-13/h2-9,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUROUSXHIHJMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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